Epietiocholanolone

Overview

Description

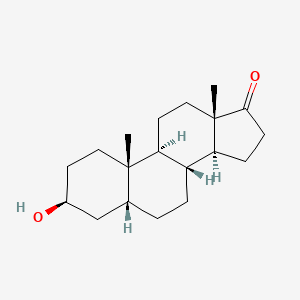

Epietiocholanolone, also known as 3β-hydroxy-5β-androstan-17-one or etiocholan-3β-ol-17-one, is a steroid compound that belongs to the etiocholane (5β-androstane) family. It is an inactive metabolite of testosterone formed in the liver. The metabolic pathway involves the conversion of testosterone to 5β-dihydrotestosterone via 5β-reductase, followed by conversion to 3β,5β-androstanediol via 3β-hydroxysteroid dehydrogenase, and finally to this compound via 17β-hydroxysteroid dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epietiocholanolone can be synthesized from 5β-androstanedione through the action of 3β-hydroxysteroid dehydrogenase. The reaction conditions typically involve the use of specific enzymes and controlled environments to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound involves the biotransformation of testosterone or other related steroids using microbial or enzymatic processes. These methods are designed to optimize yield and purity while maintaining cost-effectiveness and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, hydrocarbons

Substitution: Halogenated derivatives

Scientific Research Applications

Major Reactions Involving Epietiocholanolone

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, hydrocarbons |

| Substitution | Thionyl chloride | Halogenated derivatives |

Chemistry

This compound serves as a reference compound in steroid analysis and synthesis studies. Its unique structural characteristics make it valuable for understanding steroid metabolism.

Biology

Research has focused on its role as a testosterone metabolite, examining its influence on biological processes such as:

- Androgen Receptor Interaction : It exhibits affinity for androgen receptors, affecting gene expression related to growth and metabolism.

- Neuroactive Properties : Similar to other neurosteroids, it modulates neurotransmitter systems, particularly GABAergic transmission .

Medicine

This compound is investigated for potential use in:

- Diagnostic Assays : Its levels may serve as biomarkers for certain medical conditions.

- Liver Function Studies : A case study indicated that this compound could be linked to drug-induced liver injury associated with anabolic steroids.

Industry

In the pharmaceutical sector, it is utilized in the production of steroid-based medications and acts as an intermediate in synthesizing other steroid compounds.

Case Study 1: Drug-Induced Liver Injury

A 26-year-old male developed jaundice after using an anabolic steroid containing this compound. His condition improved significantly following the discontinuation of the steroid and treatment with molecular adsorbent recirculating system (MARS) therapy. This case underscores the need for caution when using steroids containing this compound due to potential hepatotoxic effects.

Case Study 2: Behavioral Studies in Autism Spectrum Disorder

Research revealed significant correlations between circulating levels of this compound and behavioral outcomes in boys with autism spectrum disorder (ASD). This suggests its potential role as a biomarker for understanding behavioral variations in neurodevelopmental disorders .

Mechanism of Action

Epietiocholanolone exerts its effects primarily as an inactive metabolite of testosterone. It does not exhibit significant biological activity on its own but serves as a marker for the metabolic pathways involving testosterone. The molecular targets and pathways involved include the enzymes 5β-reductase, 3β-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase, which facilitate its formation and subsequent metabolism .

Comparison with Similar Compounds

Epietiocholanolone is similar to other etiocholane steroids such as androsterone, epiandrosterone, and etiocholanolone. it is unique in its specific hydroxylation pattern and its role as an inactive metabolite of testosterone. The following compounds are similar to this compound:

Androsterone: A 3α-hydroxy-5α-androstan-17-one steroid with androgenic activity.

Epiandrosterone: A 3β-hydroxy-5α-androstan-17-one steroid with weak androgenic activity.

Etiocholanolone: A 3α-hydroxy-5β-androstan-17-one steroid with pyrogenic properties .

This compound’s uniqueness lies in its specific metabolic pathway and its role as an inactive metabolite, distinguishing it from its more biologically active counterparts.

Biological Activity

Epietiocholanolone, also known as 3β-hydroxy-5β-androstan-17-one, is a steroid that has garnered attention due to its biological activity and potential implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its effects, mechanisms, and relevant case studies.

Overview of this compound

This compound is a metabolite of dehydroepiandrosterone (DHEA) and is classified as an androgenic steroid. It is produced in the adrenal glands and has been identified in various biological fluids, including urine and plasma. Its structural characteristics allow it to interact with androgen receptors, influencing a range of biological activities.

- Androgen Receptor Interaction : this compound exhibits affinity for androgen receptors, which play a crucial role in mediating the effects of androgens on target tissues. The binding of this compound to these receptors can influence gene expression related to growth, metabolism, and reproductive functions.

- Neuroactive Properties : Research indicates that this compound may have neuroactive properties similar to other neurosteroids. It can modulate neurotransmitter systems, particularly GABAergic transmission, which is essential for maintaining neural excitability and plasticity.

- Steroidogenesis Modulation : this compound is involved in the steroidogenic pathway, influencing the synthesis of other steroids. It can act as a precursor or product within this pathway, affecting the overall steroid profile in the body.

Physiological Effects

- Behavioral Correlations : Studies have shown correlations between levels of this compound and behavioral indices in specific populations, such as boys with autism spectrum disorder (ASD). Alterations in steroid levels, including this compound, were linked to social interaction metrics, suggesting its potential role as a biomarker for behavioral conditions .

- Impact on Liver Function : A case study highlighted a 26-year-old male who developed drug-induced liver injury (DILI) after using methyl-1-etiochoenolol-epietiocholanolone. The patient's symptoms improved significantly after discontinuation of the steroid and subsequent treatment with molecular adsorbent recirculating system (MARS) therapy . This case underscores the potential hepatotoxic effects associated with anabolic steroids containing this compound.

Case Study 1: Drug-Induced Liver Injury

A 26-year-old male presented with jaundice and elevated bilirubin levels after using an anabolic steroid containing this compound. Following MARS therapy, his liver function improved significantly, indicating the need for careful monitoring when using steroids that include this compound .

Case Study 2: Behavioral Studies in ASD

In a study analyzing steroid profiles in boys with ASD, significant correlations were found between circulating levels of this compound and behavioral outcomes. This suggests that this compound may serve as a potential biomarker for understanding behavioral variations in neurodevelopmental disorders .

Data Tables

| Study | Findings | Biological Activity |

|---|---|---|

| Study on ASD | Correlation between this compound levels and social interaction metrics | Potential biomarker for behavioral assessment |

| DILI Case Study | Improvement in liver function post-MARS therapy | Indicates hepatotoxic potential of anabolic steroids |

Properties

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-XRJZGPCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024073 | |

| Record name | 3beta-Hydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epietiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

571-31-3 | |

| Record name | Epietiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epietiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epietiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta-Hydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1751JYC6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epietiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 - 155 °C | |

| Record name | Epietiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.